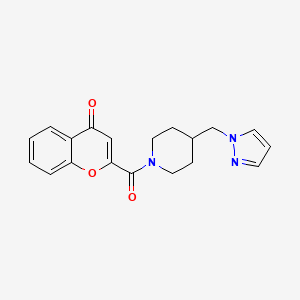![molecular formula C24H25N5O2 B2378493 N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide CAS No. 1112439-75-4](/img/structure/B2378493.png)
N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N’-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated phenyl group, a pyrrolopyridine moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-N’-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea typically involves multi-step organic reactions. The process begins with the bromination of 3-methylphenyl to introduce the bromine atom at the 4-position. This is followed by the formation of the pyrrolopyridine moiety through cyclization reactions. The final step involves the coupling of the brominated phenyl group with the pyrrolopyridine derivative using urea as a linking agent. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-methylphenyl)-N’-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N’-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-N’-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other brominated phenyl derivatives and pyrrolopyridine-based molecules. Examples include:
- N-(4-bromo-3-methylphenyl)-N’-[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea
- N-(4-bromo-3-methylphenyl)-N’-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-2-yl)ethyl]urea
Uniqueness
What sets N-(4-bromo-3-methylphenyl)-N’-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-31-21-7-5-4-6-19(21)16-25-24(30)15-14-23-27-26-22-13-12-20(28-29(22)23)18-10-8-17(2)9-11-18/h4-13H,3,14-16H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOPNNCWDONEGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)

![Methyl 4-[(5-oxopyrrolidin-3-yl)carbamoyl]benzoate](/img/structure/B2378417.png)


![2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2378423.png)



![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)


